

# Application of Platinum (II) Complexes in Photodynamic Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Platinum (II) ion |           |
| Cat. No.:            | B1199598          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen ( ${}^{1}O_{2}$ ), leading to localized cell death and tumor ablation. Platinum (II) complexes have emerged as a promising class of photosensitizers due to their unique photophysical properties, including strong spin-orbit coupling that facilitates the generation of the triplet excited state necessary for efficient  ${}^{1}O_{2}$  production. Their rich coordination chemistry allows for the fine-tuning of their photodynamic and biological properties. This document provides detailed application notes and experimental protocols for researchers exploring the use of platinum (II) complexes in PDT.

# **Application Notes**

Platinum (II) complexes for PDT are typically designed with specific ligands that influence their photophysical characteristics, cellular uptake, and subcellular localization. Cyclometalated Pt(II) complexes, in particular, have shown significant promise due to their high phosphorescence quantum yields and long-lived triplet excited states.



The therapeutic efficacy of a Pt(II)-based photosensitizer is dependent on several factors, including its ability to absorb light in the therapeutic window (600-900 nm), efficiently generate singlet oxygen, accumulate selectively in tumor tissue, and induce a robust apoptotic or necrotic response upon photoactivation.

# **Key Advantages of Platinum (II) Photosensitizers:**

- Tunable Photophysical Properties: The absorption and emission wavelengths, as well as the singlet oxygen quantum yield, can be modulated by ligand design.[1][2]
- Dual Therapeutic Potential: Some platinum complexes can exhibit both photodynamic and chemotherapeutic activities, offering a synergistic approach to cancer treatment.
- High Photostability: Many Pt(II) complexes are highly stable, allowing for sustained ROS generation upon irradiation.

# **Quantitative Data Summary**

The following tables summarize key quantitative data for representative platinum (II) complexes investigated for photodynamic therapy.

Table 1: Photophysical Properties of Selected Platinum (II) Complexes

| Complex            | Absorption<br>Max (λabs,<br>nm) | Emission<br>Max (λem,<br>nm) | Singlet<br>Oxygen<br>Quantum<br>Yield (ΦΔ) | Solvent                         | Reference |
|--------------------|---------------------------------|------------------------------|--------------------------------------------|---------------------------------|-----------|
| [Pt(ppy)<br>(dpm)] | ~375, 420                       | 479                          | 0.85                                       | CH <sub>2</sub> Cl <sub>2</sub> | [2]       |
| [Pt(bzq)<br>(dpm)] | ~400, 450                       | 495                          | 0.78                                       | CH <sub>2</sub> Cl <sub>2</sub> | [2]       |
| [Pt(dbq)<br>(dpm)] | ~380, 430                       | 470                          | 0.91                                       | CH <sub>2</sub> Cl <sub>2</sub> | [2]       |
| I₂BC-Pt            | 520                             | 540                          | Not Reported                               | Not Reported                    | [3]       |



ppy = 2-phenylpyridine; dpm = dipivolylmethanoate; bzq = benzo[h]quinoline; dbq = dibenzo[f,h]quinoline; I<sub>2</sub>BC-Pt = a monofunctional platinum(II) complex with a BODIPY derivative.

Table 2: In Vitro Phototoxicity of Selected Platinum (II) Complexes

| Complex                             | Cell Line      | IC50 Dark<br>(μM) | IC₅o Light<br>(μM) | Light<br>Condition<br>s                       | Photo-<br>cytotoxici<br>ty Index<br>(PI) | Referenc<br>e |
|-------------------------------------|----------------|-------------------|--------------------|-----------------------------------------------|------------------------------------------|---------------|
| CF <sup>3</sup> LPtCl               | HeLa           | 1.5 ± 0.2         | 0.20 ± 0.03        | 490 nm, 15<br>min, 2.36<br>mW/cm <sup>2</sup> | 7.6                                      | [4]           |
| CF3LPtCl                            | A2780cis       | 1.8 ± 0.3         | 0.30 ± 0.05        | 490 nm, 15<br>min, 2.36<br>mW/cm <sup>2</sup> | 6.0                                      | [4]           |
| Complex 2<br>(naphthali<br>mide-Pt) | A549           | >100              | 15.6 ± 2.1         | 465 nm, 1<br>h                                | >6.4                                     | [5]           |
| Complex 3<br>(naphthali<br>mide-Pt) | A549           | >100              | 28.4 ± 3.5         | 465 nm, 1<br>h                                | >3.5                                     | [5]           |
| Pt-cP                               | A2780          | >100              | 12.5 ± 1.5         | 465 nm, 1<br>h                                | >8                                       | [1]           |
| I <sub>2</sub> BC-Pt                | MDA-MB-<br>231 | >20               | 0.11               | 520 nm                                        | >181                                     | [3]           |
| I₂BC-Pt                             | MDA-MB-<br>468 | >20               | 0.13               | 520 nm                                        | >153                                     | [3]           |

CF<sup>3</sup>LPtCl = a monofunctional platinum(II) complex with a multidentate phenanthridine-containing ligand; A2780cis = cisplatin-resistant ovarian cancer cells; Pt-cP = a conjugate of a cyclic nona-peptide with a platinum(IV) complex.



Table 3: In Vivo Efficacy of a Platinum (II)-based Photosensitizer

| Treatment<br>Group | Tumor<br>Model                         | Administrat<br>ion Route | Light<br>Treatment | Tumor<br>Growth<br>Inhibition<br>(%) | Reference |
|--------------------|----------------------------------------|--------------------------|--------------------|--------------------------------------|-----------|
| PDT+LPC            | Oral Squamous Cell Carcinoma Xenograft | Intravenous              | Yes                | ~112%<br>reduction                   | [6]       |
| LPC alone          | Oral Squamous Cell Carcinoma Xenograft | Intravenous              | No                 | ~98.8%<br>reduction                  | [6]       |
| PDT+CDDP           | Oral Squamous Cell Carcinoma Xenograft | Intravenous              | Yes                | ~73.1% reduction                     | [6]       |
| CDDP alone         | Oral Squamous Cell Carcinoma Xenograft | Intravenous              | No                 | ~39.5%<br>reduction                  | [6]       |

LPC = Lipid Platinum Chloride Nanoparticles; CDDP = Cisplatin.

# **Experimental Protocols**

Detailed methodologies for key experiments are provided below.



# Protocol 1: Determination of Singlet Oxygen Quantum Yield ( $\Phi\Delta$ )

This protocol describes a relative method using 1,3-diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger.

#### Materials:

- Platinum (II) complex (photosensitizer)
- 1,3-diphenylisobenzofuran (DPBF)
- Standard photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal or Methylene Blue)
- Spectrophotometer
- Light source with a specific wavelength (e.g., laser or filtered lamp)
- · Quartz cuvettes
- Appropriate solvent (e.g., methanol, DMSO, CH<sub>2</sub>Cl<sub>2</sub>)

#### Procedure:

- Solution Preparation: Prepare stock solutions of the Pt(II) complex, the standard photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer at the excitation wavelength is between 0.05 and 0.1. The initial absorbance of DPBF at its maximum absorption wavelength (~410-415 nm) should be around 1.0.[7][8]
- Irradiation: Transfer the solution containing the photosensitizer and DPBF into a quartz cuvette. Irradiate the solution with the light source at a constant intensity.
- Data Acquisition: Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength at regular time intervals during irradiation.



- Kinetic Analysis: Plot the natural logarithm of the DPBF absorbance (In A) versus irradiation time. The slope of the initial linear portion of this plot gives the observed rate constant (k obs) for DPBF photooxidation.
- Quantum Yield Calculation: The singlet oxygen quantum yield of the Pt(II) complex
   (ΦΔ sample) is calculated relative to the standard (ΦΔ std) using the following equation:

 $\Phi\Delta$ \_sample =  $\Phi\Delta$ \_std \* (k\_obs\_sample / k\_obs\_std) \* (I\_abs\_std / I\_abs\_sample)

#### Where:

- k obs is the observed rate constant of DPBF degradation.
- I\_abs is the rate of light absorption by the photosensitizer, which is proportional to (1 10^(-A)), where A is the absorbance of the photosensitizer at the irradiation wavelength.

# **Protocol 2: Quantification of Cellular Uptake by ICP-MS**

This protocol provides a method to quantify the intracellular concentration of platinum.[10][11] [12]

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cell scraper
- Centrifuge
- Concentrated nitric acid (trace metal grade)
- Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)



Platinum standard solutions

#### Procedure:

- Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight.
   Treat the cells with the desired concentration of the platinum (II) complex for a specified time.
- Washing: Aspirate the drug-containing medium. Wash the cells three times with ice-cold PBS to remove any extracellular platinum.
- Cell Harvesting and Counting: Detach the cells using trypsin-EDTA, neutralize with complete medium, and collect the cell suspension. Take an aliquot to count the number of cells.
- Cell Lysis and Digestion: Centrifuge the remaining cell suspension to obtain a cell pellet.
   Discard the supernatant and add a small volume of concentrated nitric acid to lyse the cells and digest the organic matrix. This step must be performed in a fume hood with appropriate personal protective equipment.
- Sample Dilution: Dilute the digested samples with deionized water to a final nitric acid concentration compatible with the ICP-MS instrument (typically 1-2%).
- ICP-MS Analysis: Analyze the samples using an ICP-MS instrument. Prepare a calibration curve using platinum standard solutions of known concentrations.
- Data Analysis: Quantify the amount of platinum in each sample based on the calibration curve. Normalize the platinum amount to the number of cells to express the result as pg of platinum per cell or ng of platinum per 10<sup>6</sup> cells.

# Protocol 3: In Vitro Photocytotoxicity Assessment (MTT Assay)

This protocol details the use of the MTT assay to determine the cell viability after PDT.

#### Materials:

Cancer cell line



- 96-well plates
- Platinum (II) complex
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader
- Light source for irradiation

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Drug Incubation: Replace the medium with fresh medium containing serial dilutions of the platinum (II) complex. Include untreated control wells. Incubate for a specific period (e.g., 4-24 hours).
- Irradiation: For the "light" group, irradiate the cells with a specific wavelength and light dose. Keep a parallel "dark" group protected from light.
- Post-Irradiation Incubation: After irradiation, return the plates to the incubator for a further period (e.g., 24-48 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
   Determine the IC<sub>50</sub> values (the concentration of the complex that causes 50% inhibition of



cell growth) for both dark and light conditions. The Photo-cytotoxicity Index (PI) is calculated as  $IC_{50}$  (dark) /  $IC_{50}$  (light).

# Protocol 4: In Vivo Photodynamic Therapy in a Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a Pt(II) photosensitizer.

#### Materials:

- Immunodeficient mice (e.g., nude or SCID mice)
- Cancer cell line for xenograft implantation
- Platinum (II) complex formulated for in vivo administration
- Light source with appropriate wavelength and fiber optic delivery system
- Calipers for tumor measurement

#### Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[13][14]
- Drug Administration: Administer the Pt(II) complex to the tumor-bearing mice, typically via intravenous or intraperitoneal injection. The time between drug administration and light irradiation (drug-light interval) is a critical parameter and should be optimized.
- Light Treatment: At the predetermined drug-light interval, irradiate the tumor area with the light source. The light dose (fluence) and fluence rate should be carefully controlled.
- Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals
   (e.g., every 2-3 days) for the duration of the study. Tumor volume can be calculated using the
   formula: (Length × Width²) / 2.[15][16]



- Data Analysis: Plot the mean tumor volume versus time for each treatment group (e.g., control, drug only, light only, PDT). Calculate the tumor growth inhibition for the PDT group compared to the control groups. Monitor animal body weight as an indicator of systemic toxicity.
- Histological Analysis: At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) to further assess the treatment effect.

# **Signaling Pathways and Mechanisms**

Upon photoactivation, platinum (II) complexes can induce cell death through various signaling pathways, primarily apoptosis and endoplasmic reticulum (ER) stress.

#### **General PDT Mechanism**

The fundamental mechanism of PDT involves the generation of reactive oxygen species (ROS) upon light activation of a photosensitizer.

Caption: General mechanism of Type II photodynamic therapy.

# **Apoptosis Induction by Pt(II)-PDT**

Platinum (II)-PDT can trigger the intrinsic (mitochondrial) pathway of apoptosis. ROS generated in or near the mitochondria can lead to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.





Click to download full resolution via product page

Caption: Intrinsic apoptosis pathway induced by Pt(II)-PDT.



# **ER Stress and the Unfolded Protein Response (UPR)**

Many photosensitizers, including some Pt(II) complexes, localize in the endoplasmic reticulum. PDT-induced damage to the ER can lead to the accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR). Chronic ER stress can ultimately lead to apoptosis.[17][18]



Click to download full resolution via product page

Caption: ER stress-mediated apoptosis pathway in Pt(II)-PDT.

### Conclusion



Platinum (II) complexes represent a versatile and potent class of photosensitizers for photodynamic therapy. Their tunable properties and potential for dual-modal therapy make them exciting candidates for further research and development. The protocols and data provided herein are intended to serve as a valuable resource for scientists working to advance the application of these promising compounds in the fight against cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Photophysical properties of cyclometalated Pt(II) complexes: counterintuitive blue shift in emission with an expanded ligand π system PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Death Pathways Associated with Photodynamic Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoactive monofunctional platinum(II) anticancer complexes of multidentate phenanthridine-containing ligands: photocytotoxicity and evidence for interaction with DNA -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective Combined Photodynamic Therapy with Lipid Platinum Chloride Nanoparticles
   Therapies of Oral Squamous Carcinoma Tumor Inhibition PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 7. OPG [opg.optica.org]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



- 13. Biosynthesized Platinum Nanoparticles Inhibit the Proliferation of Human Lung-Cancer Cells in vitro and Delay the Growth of a Human Lung-Tumor Xenograft in vivo: -In vitro and in vivo Anticancer Activity of bio-Pt NPs PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo evaluation of battery-operated light-emitting diode-based photodynamic therapy efficacy using tumor volume and biomarker expression as endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Platinum (II) Complexes in Photodynamic Therapy: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199598#application-of-platinum-ii-in-photodynamic-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.